molecular formula C17H17NO3 B1445568 {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid CAS No. 1375069-13-8

{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid

Cat. No. B1445568
M. Wt: 283.32 g/mol
InChI Key: FBFDLRCJKCXOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” is a chemical compound with the molecular formula C17H17NO3 . It has a molecular weight of 283.32 .


Molecular Structure Analysis

The molecular structure of “{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” is represented by the formula C17H17NO3 . This indicates that the molecule is composed of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” include a molecular weight of 283.32 . Unfortunately, other specific properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds derived from acetic acid ethyl esters, which include "{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid", have been synthesized and shown to possess antimicrobial activity against various microorganisms. These compounds have been particularly effective against bacterial strains, although no antifungal activity was observed against yeast-like fungi (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Antioxidation Activities

In another study, derivatives of phenyl acetic acid were synthesized and demonstrated significant antioxidation activities. This was particularly evident in the compound's ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent (Ren, 2004).

Gas Chromatographic-Mass Spectrometric Analysis

Phenylacetic acid, a derivative of "{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid", has been studied for its role as a neuromodulator. Its concentration in biological fluids is indicative of phenyl ethylamine levels, which are relevant in the assessment of various affective disorders, such as depression and schizophrenia (Mangani et al., 2004).

Enhancement of Reactivity in Material Science

Phloretic acid, closely related to phenylacetic acid, has been used as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine ring formation, indicating its applicability in developing materials with specific properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Synthesis of Ethylene Diamine Dihydroxy Phenyl Acetic Acid

Ethylene diaminedihydroxy phenyl acetic acid, a derivative of phenylacetic acid, has been synthesized for agricultural use as an iron chelating agent. It has shown efficiency in releasing iron in plants, particularly in calcareous soils (Nejati, Moradi, & Kalantari, 2015).

Stereoselective Synthesis

Research also includes the stereoselective synthesis of compounds using copper-catalyzed hydroarylation, where derivatives of phenylacetic acid have been employed (Kirai & Yamamoto, 2011).

Vibrational and Electronic Studies

Further, the vibrational and electronic properties of compounds like 3-Bromo Phenyl Acetic acid have been explored, revealing insights into their chemical, electronic, thermodynamic, and biological activities (Rahuman et al., 2020).

Phenolic Acid Analysis in Food Chemistry

In the field of food chemistry, phenolic acids, including hydroxyphenylacetic acids, have been identified and quantified in apple peels and pulp. This research contributes to understanding the nutritional and health-related aspects of fruits (Lee, Chan, & Mitchell, 2017).

properties

IUPAC Name

2-[3-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-18-17(21)15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFDLRCJKCXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742998
Record name [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid

CAS RN

1375069-13-8
Record name [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Reactant of Route 2
Reactant of Route 2
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Reactant of Route 3
Reactant of Route 3
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Reactant of Route 4
Reactant of Route 4
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Reactant of Route 5
Reactant of Route 5
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Reactant of Route 6
Reactant of Route 6
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.